molecular formula C13H13NO3 B7988409 2-Butenoic acid,2-cyano-3-(4-methoxyphenyl)-, methyl ester

2-Butenoic acid,2-cyano-3-(4-methoxyphenyl)-, methyl ester

Cat. No.: B7988409
M. Wt: 231.25 g/mol
InChI Key: WGGBUPQMVJZVIO-FMIVXFBMSA-N
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Description

2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, methyl ester is an organic compound with a complex structure that includes a cyano group, a methoxyphenyl group, and a butenoic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, methyl ester typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate 2-cyano-3-(4-methoxyphenyl)acrylonitrile. This intermediate is then esterified with methanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of 2-cyano-3-(4-methoxyphenyl)butanoic acid.

    Reduction: Formation of 2-amino-3-(4-methoxyphenyl)butanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, butyl ester
  • 2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, ethyl ester
  • 2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, propyl ester

Uniqueness

2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, methyl ester is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The methyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in different fields.

Properties

IUPAC Name

methyl (E)-2-cyano-3-(4-methoxyphenyl)but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9(12(8-14)13(15)17-3)10-4-6-11(16-2)7-5-10/h4-7H,1-3H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGBUPQMVJZVIO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)OC)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C(=O)OC)/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27149-59-3
Record name Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027149593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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